molecular formula C9H15ClN2 B3363478 (3-Isopropylphenyl)hydrazine hydrochloride CAS No. 1030288-67-5

(3-Isopropylphenyl)hydrazine hydrochloride

Cat. No. B3363478
CAS RN: 1030288-67-5
M. Wt: 186.68 g/mol
InChI Key: BYJCRUCIXAVEBY-UHFFFAOYSA-N
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Description

“(3-Isopropylphenyl)hydrazine hydrochloride” is a unique chemical compound with the empirical formula C9H15ClN2 . It has a molecular weight of 186.68 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI string for “(3-Isopropylphenyl)hydrazine hydrochloride” is 1S/C9H14N2.ClH/c1-7(2)8-4-3-5-9(6-8)11-10;/h3-7,11H,10H2,1-2H3;1H . The SMILES string is CC(C)C1=CC=CC(NN)=C1.Cl . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Isopropylphenyl)hydrazine hydrochloride” is a solid . It is light brown in color .

Scientific Research Applications

Antihypertensive Effects

Hydrazine derivatives, including (3-Isopropylphenyl)hydrazine hydrochloride, have shown antihypertensive effects in humans. Studies indicate that monoamine oxidase inhibitors, a class to which some hydrazine derivatives belong, can cause postural hypotension and are potentiated by chlorothiazide, allowing for continuous control of hypertension with infrequent dosage. However, their antihypertensive action could not be directly correlated with their potency as monoamine oxidase inhibitors (Maxwell, Bernstein, Roth, & Kleeman, 1960).

Carcinogenic Action

Hydrazines, including (3-Isopropylphenyl)hydrazine hydrochloride, are considered carcinogens in animals and have been associated with cancer development in humans exposed through occupational settings or drug therapy. The correlation between hydrazine exposure and cancer development, despite various methodological limitations in studies, suggests a significant health risk associated with these compounds (Tóth, 1994).

Genotoxic Impurities

Hydrazines are studied extensively for their role as genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. The analytical approaches for controlling such impurities, especially due to their potential genotoxicity, involve a wide variety of techniques, highlighting the importance of monitoring and managing these compounds in pharmaceutical development (Elder, Snodin, & Teasdale, 2011).

Safety and Hazards

When handling “(3-Isopropylphenyl)hydrazine hydrochloride”, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(3-propan-2-ylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)8-4-3-5-9(6-8)11-10;/h3-7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCRUCIXAVEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657038
Record name [3-(Propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropylphenyl)hydrazine hydrochloride

CAS RN

1030288-67-5
Record name [3-(Propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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